(Z,E)-3-nitro-1,5-diphenylformazan
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Description
(Z,E)-3-nitro-1,5-diphenylformazan, also known as NDF, is a yellow-colored compound that is widely used in scientific research applications. It is a formazan dye that has been used in various biochemical and physiological experiments due to its unique properties.
Scientific Research Applications
Thermodynamics of Metal Complexation
Thermodynamics of Dissociation and Metal Complexation
The study by Shehatta and Kiwan (2001) explores the thermodynamic parameters for dissociation and complexation of 3-nitro-1,5-diphenylformazan with divalent metal ions. The research highlights how these parameters vary with metal ionic radius, electronegativity, ionization enthalpy, and enthalpy of hydration, following the Irving–Williams order of Mn<sup>2+</sup>, Fe<sup>2+</sup>, Co<sup>2+</sup>, Ni<sup>2+</sup>, Cu<sup>2+</sup>, and Zn<sup>2+</sup>. This suggests that the complexation process is enthalpy-driven, providing insights into the stability of these complexes, which is critical for applications in catalysis and environmental remediation (Shehatta & Kiwan, 2001).
Synthesis and Characterization
Synthesis and Characterization of 3-cyano- and 3-nitroformazans
Gilroy et al. (2008) detailed the synthesis of 3-nitroformazans and their structural characterization. The study provides insights into the formation of these compounds under various conditions and their isomeric states, which are crucial for designing ligands with specific electronic and structural properties for applications in coordination chemistry and materials science (Gilroy et al., 2008).
Spectroscopic Protocol for Superoxide Anion Radical
General Spectroscopic Protocol to Obtain the Concentration of the Superoxide Anion Radical
The work by Liu et al. (2009) discusses a method involving Nitro Blue Tetrazolium (NBT), which, upon reduction by superoxide, provides a way to quantify superoxide anion radicals. This protocol is vital for studying oxidative stress in biological systems and evaluating antioxidant efficacy (Liu et al., 2009).
Selective Oxidation of Aromatic Compounds
Selective Oxidation of Aromatic Compounds on Zeolites
Kustov et al. (2000) investigated the use of dehydroxylated ZSM-5 type zeolites for the selective oxidation of aromatic compounds to phenols and diphenols using nitrous oxide. This research has implications for the development of more efficient and selective catalysts in organic synthesis and industrial processes (Kustov et al., 2000).
Transition Metal Complexes
Transition Metal Complexes of 3-cyano- and 3-nitroformazans
Another study by Gilroy et al. (2008) describes the synthesis and characterization of transition metal complexes involving 3-nitroformazans. This work provides valuable information on the coordination chemistry of these ligands, which is useful for the development of new materials and catalysts (Gilroy et al., 2008).
properties
IUPAC Name |
N'-anilino-1-nitro-N-oxido-N-oxo-N-phenyliminomethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-18(20)13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H/b16-13-,17-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUWJIOBITTCE-OVIREHMNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/N=NC2=CC=CC=C2)\[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816378 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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